molecular formula C11H15NO2 B2485204 Ethylphenylalanine CAS No. 83545-04-4

Ethylphenylalanine

Cat. No. B2485204
CAS RN: 83545-04-4
M. Wt: 193.246
InChI Key: ZHLKFJCNKZEBNG-JTQLQIEISA-N
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Description

Synthesis Analysis

The synthesis of ethylphenylalanine involves the use of various chemical strategies to introduce the ethyl group into the phenylalanine molecule. Techniques such as the enzymatic synthesis of oligopeptides from l-phenylalanine ethyl ester highlight the potential for creating this compound under specific conditions, emphasizing the role of proteases and organic cosolvents in facilitating these reactions (Viswanathan et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the addition of an ethyl group to the phenylalanine molecule. This modification can significantly alter the molecule's physical and chemical properties, making it a subject of interest for researchers looking to explore the impacts of such substitutions on amino acid behavior.

Chemical Reactions and Properties

This compound's chemical properties are influenced by its modified structure. For instance, the presence of the ethyl group can affect the molecule's reactivity, making it a versatile reagent in organic synthesis. The enzymatic oligomerization of hydrophobic amino acid ethyl esters, using l-phenylalanine as a model system, illustrates how this compound can participate in peptide bond formation, underscoring its potential utility in synthesizing novel peptides (Viswanathan et al., 2010).

Scientific Research Applications

Understanding Ethylphenylalanine Toxicity

Research has explored the toxicity of amino acids like phenylalanine. For example, a study discussed the development of the α-mthis compound model in brain protein synthesis and its implications (Benevenga & Steele, 1984).

Genetic Mutations and Phenylalanine Metabolism

The hph-1 mouse model, which shows heritable hyperphenylalaninemia, was developed to understand mutations affecting phenylalanine metabolism. This study provides insights into how this compound can influence genetic disorders (Bode, McDonald, Guenet, & Simon, 1988).

Chemical Synthesis Using this compound

Ethyl groups on specific phenylalanine derivatives have been used in the synthesis of SH2-binding peptides, demonstrating this compound's role in chemical synthesis (Otaka, Burke, Smyth, Nomizu, & Roller, 1993).

Metabolic Engineering with Phenylalanine

A study on Escherichia coli demonstrated the use of phenylalanine in metabolic engineering for L-phenylalanine synthesis from glucose, highlighting its potential in biotechnological applications (Báez-Viveros et al., 2004).

Plant Defense Mechanisms

Ethylene's effect on plant genes, including those involved in phenylalanine pathways, was examined to understand plant defense mechanisms. This study shows how this compound might play a role in plant biology (Ecker & Davis, 1987).

Ethylene-Induced Responses in Plants

Research has shown that ethylene can induce phenylalanine ammonia-lyase activity in plants, indicating this compound's significance in plant physiological responses (Chalutz, 1973).

Mechanism of Action

Target of Action

Ethylphenylalanine is a derivative of the essential amino acid phenylalanine . Phenylalanine is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of phenylalanine are the enzymes involved in these biosynthetic pathways . .

Mode of Action

The supposed antidepressant effects of phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

Phenylalanine is involved in several biochemical pathways. It is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the biological pigment melanin . It is encoded by the messenger RNA codons UUU and UUC . This compound, being a derivative of phenylalanine, might be involved in similar biochemical pathways.

Pharmacokinetics

Phenylalanine is well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

Based on the role of phenylalanine, it can be inferred that this compound might influence the production of neurotransmitters and other phenylalanine-derived molecules, potentially affecting mood and cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as diet, lifestyle, and exposure to stressors can affect the metabolism and function of phenylalanine . .

properties

IUPAC Name

(2S)-2-(ethylamino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-12-10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLKFJCNKZEBNG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does the incorporation of Ethylphenylalanine affect the biological activity of peptides, specifically focusing on oxytocin and vasopressin analogs?

A1: Research indicates that incorporating this compound into oxytocin and vasopressin analogs can significantly alter their biological activity. For example, substituting Tyrosine with para-Ethylphenylalanine in deamino-6-carba-oxytocin resulted in "Nacartocin," which demonstrated a threefold increase in natriuretic potency compared to natural oxytocin [, ]. Additionally, introducing D-Ethylphenylalanine at position 2 of deamino-8-D-homoarginine-vasopressin led to potent uterotonic inhibition, highlighting its potential in developing peptide-based antagonists [].

Q2: Can you provide specific examples of how the chirality of this compound influences the biological activity of peptides?

A2: Absolutely. Studies have shown that the chirality of this compound at specific positions within a peptide sequence can drastically change its effects. For instance, when incorporated into oxytocin analogs, the D-configuration of this compound at position 2 tends to produce antagonists, while the L-configuration often results in agonists, albeit with potentially altered kinetics [, ]. This emphasizes the importance of stereochemistry in peptide drug design.

Q3: Beyond its influence on activity, does this compound impact other properties of peptides, such as their conformational preferences?

A3: Yes, research suggests that this compound can significantly influence the three-dimensional structure of peptides. Studies on Cα-methyl-homo-phenylalanine, a closely related analog, showed its potential to promote β-turn and helix formation in peptides, even exceeding the effects of phenylalanine []. This conformational influence could be crucial for receptor binding and subsequent biological activity.

Q4: How does the size and nature of the para-substituent on the phenyl ring of this compound affect the biological activity of the resulting peptide analogs?

A4: Comparing analogs with varying para-substituents on the phenyl ring of this compound reveals interesting trends. Research suggests that larger, more hydrophobic substituents like this compound can enhance certain activities. For example, in a series of deamino-8-D-homoarginine-vasopressin analogs, the this compound derivative displayed stronger uterotonic inhibition compared to the mthis compound counterpart, indicating a potential correlation between substituent size and inhibitory potency [].

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